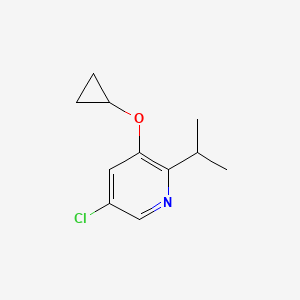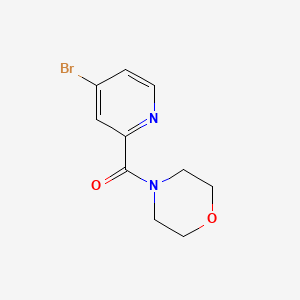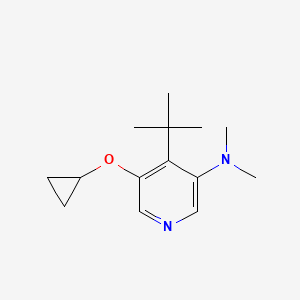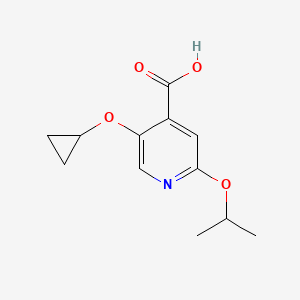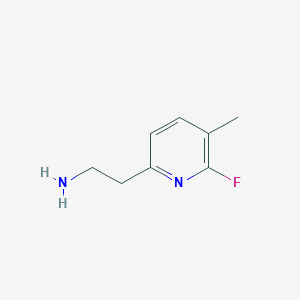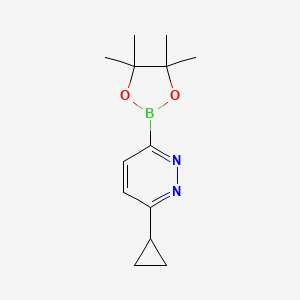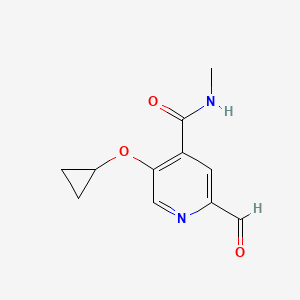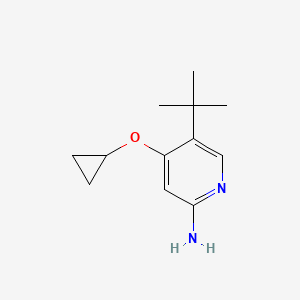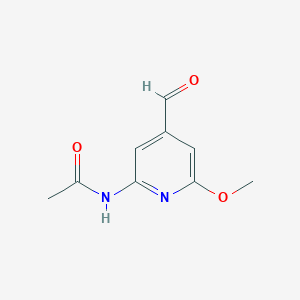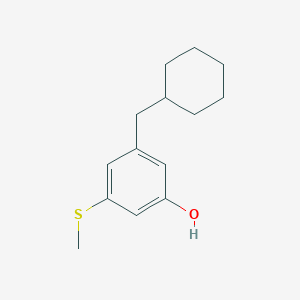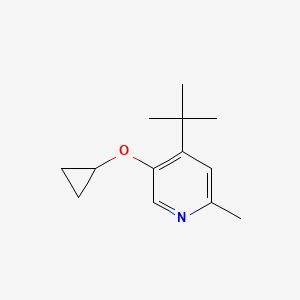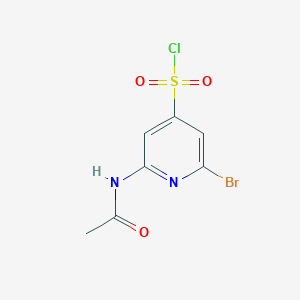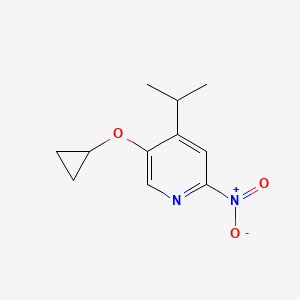
5-Cyclopropoxy-4-isopropyl-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-isopropyl-2-nitropyridine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound belongs to the class of nitro compounds and is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a nitro group attached to a pyridine ring. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product . The reaction conditions often require careful temperature control to avoid the formation of by-products and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risk of hot spots and improving product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-4-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-Cyclopropoxy-4-isopropyl-2-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-isopropyl-2-nitropyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-isopropyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The cyclopropoxy and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-5-isopropoxy-2-nitropyridine: This compound has a similar structure but with an isopropoxy group instead of an isopropyl group.
3-Nitropyridine: A simpler nitropyridine derivative with different substitution patterns.
Uniqueness
5-Cyclopropoxy-4-isopropyl-2-nitropyridine is unique due to the presence of both cyclopropoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to other nitropyridine derivatives. Its specific substitution pattern can influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-nitro-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-11(13(14)15)12-6-10(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ZFGLTNIILRRPEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NC=C1OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


